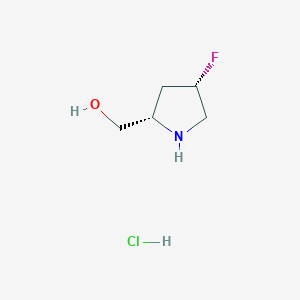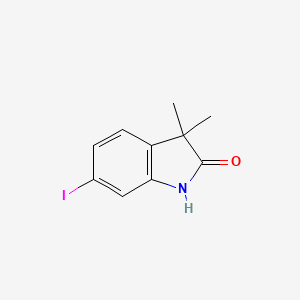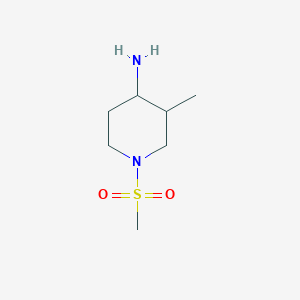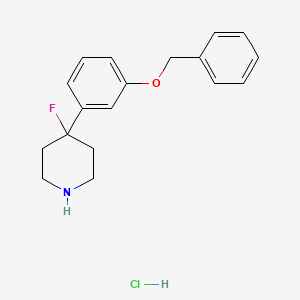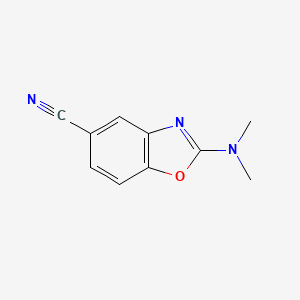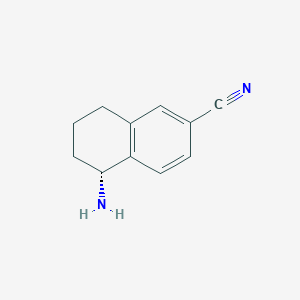
Fmoc-Lysinol(Boc)
説明
Fmoc-Lys(Boc)-OH is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis . It is the standard Fmoc-Lys derivative used in peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .
Synthesis Analysis
Fmoc-Lys(Boc)-OH is synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] . A peptide containing monomethylated lysine is successfully synthesized by incorporating Nα-Fmoc-Nε-(Boc, methyl)-lysine as a building block via solid-phase peptide synthesis .Molecular Structure Analysis
The molecular formula of Fmoc-Lys(Boc)-OH is C26H32N2O6 . Its molar mass is 468.54 g/mol .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Fmoc-Lys(Boc)-OH is the standard reagent for coupling lysine into peptide sequences .Physical And Chemical Properties Analysis
The density of Fmoc-Lys(Boc)-OH is 1.2±0.1 g/cm3. Its boiling point is 685.7±55.0 °C at 760 mmHg. The vapour pressure is 0.0±2.2 mmHg at 25°C .科学的研究の応用
Fmoc-Lys(Boc)-OH: Comprehensive Analysis of Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS): Fmoc-Lys(Boc)-OH is widely used in solid-phase peptide synthesis, particularly for the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin.
Synthesis of Threading Intercalators: Another application of Fmoc-Lys(Boc)-OH is in the synthesis of bis-naphthalene diimide, a threading intercalator. Threading intercalators are molecules that can slide between DNA base pairs, which can be useful in studying DNA interactions and potential therapeutic applications .
作用機序
Target of Action
Fmoc-Lysinol(Boc) is primarily used as a reagent in the process of solid-phase peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides. The role of Fmoc-Lysinol(Boc) is to protect the amino and carboxyl groups of these amino acids during the synthesis process .
Mode of Action
The 9-Fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-Lysinol(Boc) is used to protect the alpha-amino group of an amino acid, while the tert-butyloxycarbonyl (Boc) group protects the epsilon-amino group . These protections allow for the selective formation of peptide bonds without unwanted side reactions. The Fmoc group is removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain. The Boc group is stable under these conditions but can be removed under acidic conditions when the peptide synthesis is complete .
Biochemical Pathways
Fmoc-Lysinol(Boc) plays a crucial role in the biochemical pathway of peptide synthesis. It allows for the stepwise addition of amino acids to a growing peptide chain, a process that is central to the production of proteins in living organisms. The use of Fmoc-Lysinol(Boc) in peptide synthesis has enabled the production of complex peptides and proteins for research and therapeutic applications .
Pharmacokinetics
Instead, its utility lies in its stability under the conditions used for peptide synthesis and its reactivity when these conditions are changed .
Result of Action
The use of Fmoc-Lysinol(Boc) in peptide synthesis results in the formation of peptide bonds, leading to the production of peptides and proteins. These molecules can have a wide range of biological activities, depending on their amino acid sequence and structure .
Action Environment
The action of Fmoc-Lysinol(Boc) is influenced by the conditions used for peptide synthesis. For example, the Fmoc group is stable under acidic conditions but is removed under basic conditions. Similarly, the Boc group is stable under the conditions used to remove the Fmoc group but is removed under acidic conditions . Therefore, the efficacy and stability of Fmoc-Lysinol(Boc) are highly dependent on the specific conditions used in the peptide synthesis process.
将来の方向性
特性
IUPAC Name |
tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23,29H,8-10,15-17H2,1-3H3,(H,27,30)(H,28,31)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPCXWDXTZJRSX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lysinol(Boc) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



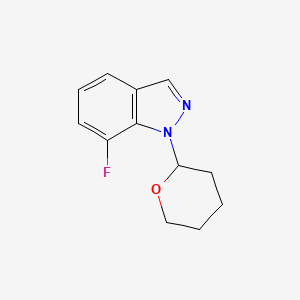
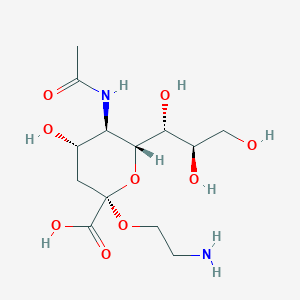

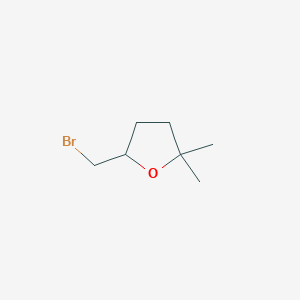
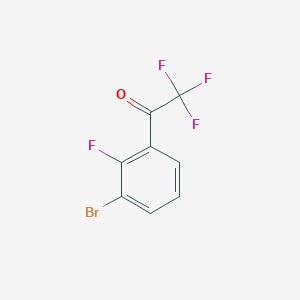

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole](/img/structure/B1532608.png)
